2-N-tert-butyl-6-ethoxy-4-N-ethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
2-N-tert-butyl-6-ethoxy-4-N-ethyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of tert-butyl, ethoxy, and ethyl groups attached to the triazine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-tert-butyl-6-ethoxy-4-N-ethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of appropriate amines with triazine derivatives. One common method is the nucleophilic substitution reaction where primary amines react with triazine chlorides in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-N-tert-butyl-6-ethoxy-4-N-ethyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted triazines depending on the nucleophile used.
Scientific Research Applications
2-N-tert-butyl-6-ethoxy-4-N-ethyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-N-tert-butyl-6-ethoxy-4-N-ethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triethyl-1,3,5-triazine: Similar triazine structure with ethyl groups.
2,4,6-Trimethoxy-1,3,5-triazine: Contains methoxy groups instead of ethoxy and ethyl groups.
2,4,6-Trichloro-1,3,5-triazine: Chlorine atoms replace the tert-butyl, ethoxy, and ethyl groups.
Uniqueness
2-N-tert-butyl-6-ethoxy-4-N-ethyl-1,3,5-triazine-2,4-diamine is unique due to its specific combination of substituents, which can influence its reactivity and interactions with other molecules. The presence of the tert-butyl group provides steric hindrance, while the ethoxy and ethyl groups can affect the compound’s solubility and electronic properties. These characteristics make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-N-tert-butyl-6-ethoxy-4-N-ethyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O/c1-6-12-8-13-9(16-11(3,4)5)15-10(14-8)17-7-2/h6-7H2,1-5H3,(H2,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVKKPFNMSZNEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OCC)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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